Ethyl 4-amino-1-benzylpyrrole-2-carboxylate

Description

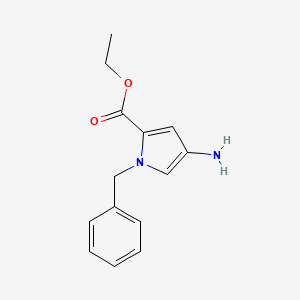

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-1-benzylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-18-14(17)13-8-12(15)10-16(13)9-11-6-4-3-5-7-11/h3-8,10H,2,9,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJSXJZJCAAYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-amino-1-benzylpyrrole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing nitrogen. The specific structure includes an ethyl ester group and an amino group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrole, including this compound, exhibit promising anticancer properties. For instance, a study evaluated a series of pyrrolo[1,2-a]quinoxaline derivatives against various leukemia cell lines, revealing that certain compounds displayed significant cytotoxicity while sparing normal cells. The selectivity index for these compounds indicates their potential as targeted therapies in leukemia treatment .

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1a | K562 | 5.2 | 10 |

| 1m | U937 | 3.8 | 12 |

| 1n | HL60 | 4.5 | 11 |

Antimicrobial Activity

Pyrrole derivatives have also been noted for their antibacterial and antifungal properties. This compound has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further exploration in infectious disease treatments .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.

- Antioxidant Properties : It may reduce oxidative stress by scavenging free radicals, contributing to its anticancer effects.

- Modulation of Signaling Pathways : The compound potentially alters key signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways .

Study on Leukemia Treatment

A notable study investigated the efficacy of this compound derivatives against leukemia cell lines (Jurkat, K562). Results indicated that certain derivatives exhibited selective cytotoxicity with minimal effects on normal peripheral blood mononuclear cells (PBMCs), suggesting a promising therapeutic index for treating leukemia .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial potential of pyrrole derivatives, including this compound. The study reported effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial activity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 4-amino-1-benzylpyrrole-2-carboxylate typically involves multi-step organic reactions, including the formation of the pyrrole core followed by functionalization to introduce the ethyl and benzyl groups. Common methods include:

- Condensation Reactions : Utilizing appropriate aldehydes and amines under acidic conditions to form the pyrrole structure.

- Carboxylation : Introducing the carboxylic acid group through reactions with carbon dioxide or derivatives.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry, and IR (Infrared) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

This compound has shown promising anticancer activity against various cancer cell lines. Research indicates that derivatives of this compound can induce apoptosis in cancer cells through multiple mechanisms, including:

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can significantly reduce cell viability in human cancer cell lines such as MDA-MB-231 and HCT-116.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | MDA-MB-231 | 5.67 |

| 2 | HCT-116 | 3.45 |

| 3 | K562 | 4.12 |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The compound has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing effective inhibition.

Table 2: Antibacterial Activity

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 1 | Staphylococcus aureus | 15 |

| 2 | Escherichia coli | 12 |

Case Studies

Several case studies have explored the applications of this compound in therapeutic settings:

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on breast cancer cell lines, revealing significant induction of apoptosis via mitochondrial pathways. The study highlighted the potential for developing targeted therapies based on this compound's structure.

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial efficacy of pyrrole derivatives against resistant strains of bacteria, demonstrating that modifications to the ethyl side chain could enhance activity while minimizing cytotoxicity to human cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 4-amino-1-benzylpyrrole-2-carboxylate with structurally related pyrrole-2-carboxylate derivatives, focusing on substituent effects, physicochemical properties, and reactivity. Key compounds are summarized in Table 1.

Table 1: Structural and Functional Comparison of Pyrrole-2-carboxylate Derivatives

Substituent Effects on Physicochemical Properties

- 1-Benzyl vs. 1-Ethoxymethyl (): The benzyl group in the target compound increases molecular weight (MW) and lipophilicity compared to the ethoxymethyl substituent in Methyl 4-amino-1-(ethoxymethyl)pyrrole-2-carboxylate. This may reduce aqueous solubility but improve membrane permeability, a critical factor in drug design .

- 4-Amino vs. 4-Chloro (): The amino group is electron-donating, enhancing nucleophilicity at the 4-position, whereas the chloro group in Ethyl 4-chloro-1H-pyrrole-2-carboxylate is electron-withdrawing, stabilizing the ring but reducing reactivity.

- Ethyl Ester vs. Methyl Ester (): The ethyl ester in the target compound may confer slower metabolic hydrolysis compared to the methyl ester, extending bioavailability in vivo .

Structural and Crystallographic Considerations

For example, the amino and ester groups may influence ring planarity or puckering, affecting intermolecular interactions in the solid state .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 4-amino-1-benzylpyrrole-2-carboxylate?

The synthesis typically involves multi-step reactions, including N-benzylation and cyclocondensation . Key steps include:

- Benzylation : Reaction of ethyl 4-amino-1H-pyrrole-2-carboxylate with benzyl chloride under inert atmosphere (N₂/Ar) using Cs₂CO₃ as a base in DMF .

- Cyclocondensation : Acid-catalyzed cyclization (e.g., HCl/EtOH) to form the pyrrole ring.

Optimization Tips : - Use Pd catalysts (e.g., Pd(dppf)Cl₂) for cross-coupling steps to improve yields .

- Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How is the structural integrity of this compound confirmed?

Standard characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the ethyl ester (δ ~4.2 ppm, quartet; δ ~1.3 ppm, triplet) and benzyl group aromatic protons (δ ~7.3 ppm) .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₄H₁₆N₂O₂: 245.1285).

- X-ray Crystallography : Resolve ambiguities using SHELXL (e.g., space group, bond angles) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) via broth microdilution (MIC values) .

- Enzyme Inhibition : Assay against kinases or proteases using fluorescence-based protocols (e.g., ATP-Glo™) .

Advanced Research Questions

Q. How does the substituent pattern influence the compound’s reactivity and bioactivity?

- Regioselectivity : The amino group at position 4 directs electrophilic substitution to position 3 or 5. Steric effects from the benzyl group limit reactivity at position 1 .

- Bioactivity Trends :

- Electron-Withdrawing Groups (e.g., -NO₂ at position 3) enhance antimicrobial potency but reduce solubility.

- Benzyl Modifications : Para-substituted benzyl groups (e.g., -Cl) improve metabolic stability .

Q. How can computational modeling predict reaction mechanisms or binding modes?

Q. How are conflicting spectroscopic or crystallographic data resolved?

Case Study : Discrepancy in NH₂ group positioning (NMR vs. X-ray):

Q. What strategies mitigate polymorphism/solvatomorphism in crystallization?

- Screening : Test solvents (e.g., EtOH, acetonitrile) and cooling rates.

- Characterization :

- DSC/TGA : Identify polymorphs via melting point differences.

- Variable-Temperature XRD : Monitor phase transitions .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzylation | BnCl, Cs₂CO₃, DMF, 80°C, 12h | 75–85 | |

| Cyclocondensation | HCl/EtOH, reflux, 6h | 60–70 | |

| Purification | Column chromatography (Hex/EtOAc) | >95% purity |

Q. Table 2: Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.32 (m, 5H, Ar-H), δ 4.25 (q, J=7.1 Hz, OCH₂) | |

| ¹³C NMR | δ 167.8 (C=O), δ 135.2 (C-Benzyl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.